1-Phenyltetrazolidine-5-thione
Description
1-Phenyltetrazolidine-5-thione (CAS: 1752-30-3), also known as 5-mercapto-1-phenyltetrazole or 1-phenyl-1H-tetrazole-5-thiol, is a heterocyclic compound featuring a tetrazole ring substituted with a phenyl group at the 1-position and a thione (-SH) group at the 5-position. This compound is notable for its role in photographic chemistry, where it acts as a stabilizer or sensitizer due to its sulfur-containing functional group . Its synthesis typically involves the reaction of aryl aniline with sodium azide (NaN₃) and triethyl orthoformate in acetic acid, followed by further functionalization steps . Characterization methods include IR spectroscopy (notably the S-H stretch at ~2550 cm⁻¹), NMR, and elemental analysis .
Properties
Molecular Formula |
C7H8N4S |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
1-phenyltetrazolidine-5-thione |
InChI |
InChI=1S/C7H8N4S/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h1-5,9-10H,(H,8,12) |
InChI Key |
PCANQHUYKKMMIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)NNN2 |
Origin of Product |
United States |
Preparation Methods
1-Phenyl-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with sodium azide in the presence of a suitable solvent . Another method includes the reaction of phenylhydrazine with carbon disulfide and sodium hydroxide, followed by cyclization with sodium nitrite . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety .
Chemical Reactions Analysis
1-Phenyl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenyl-1H-tetrazole-5-thiol has numerous scientific research applications:
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its use as an inhibitor of enzymes and its potential therapeutic applications.
Industry: It is used as a corrosion inhibitor for metals, particularly aluminum, in acidic environments.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-tetrazole-5-thiol involves its interaction with molecular targets through its thiol group. This interaction can inhibit the activity of certain enzymes by binding to their active sites. Additionally, its ability to form stable complexes with metal ions contributes to its effectiveness as a corrosion inhibitor .
Comparison with Similar Compounds
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives
Structural Differences :
These derivatives (e.g., compounds 22–28 from ) retain the tetrazole core but introduce additional substituents:
- Aryl groups (e.g., substituted phenyl) at the 1-position.
- A piperidine-linked ethanone moiety at the 5-position.
Synthesis :
Synthesized via sequential reactions:
Formation of tetrazole intermediates (8–14) from aryl aniline, NaN₃, and triethyl orthoformate.
Chloroacetylation to yield 2-chloro-1-(1-aryl-tetrazolyl)ethanone (15–21).
Functional Implications :
- The ethanone moiety may increase thermal stability compared to the thione group in 1-phenyltetrazolidine-5-thione.
Applications :
While 1-phenyltetrazolidine-5-thione is used in photography, these derivatives are likely tailored for biological activity (e.g., enzyme inhibition or antimicrobial agents) due to their piperidine substituents .
Thiazolo[4,5-d]pyrimidine Derivatives
Structural Differences :
Examples include 5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidine (19–20, ). These compounds feature fused thiazole and pyrimidine rings, with sulfur at different positions compared to 1-phenyltetrazolidine-5-thione.
Functional Implications :
- The thioxo (-S-) group in these derivatives may exhibit distinct reactivity compared to the thione (-SH) group in 1-phenyltetrazolidine-5-thione.
6-Chloro-3-phenylpyridazin-4-ol
Structural Differences :
This compound (CAS: 60329-36-4, ) replaces the tetrazole ring with a pyridazine ring, introducing a chlorine substituent and a hydroxyl group.
Functional Implications :
- Chlorine substitution may enhance stability or toxicity profiles.
Applications :
Likely investigated for pharmaceutical or agrochemical applications, contrasting with the industrial use of 1-phenyltetrazolidine-5-thione .
Comparative Analysis Table
Key Research Findings
- Synthetic Flexibility : The tetrazole core allows diverse functionalization (e.g., piperidine in ), enabling tailored properties for specific applications .
- Electronic Effects : Sulfur placement (thione vs. thioxo) significantly impacts reactivity and binding interactions .
- Application-Driven Design : While 1-phenyltetrazolidine-5-thione is niche in photography, analogs are optimized for bioactivity or material properties through substituent engineering .
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